2-(2-NAPHTHYLOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE
Overview
Description
2-(2-NAPHTHYLOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyloxy group, a nitrophenylsulfonyl group, and a piperazino moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYLOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(2-NAPHTHYLOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction can produce amino derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
2-(2-NAPHTHYLOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(2,4-Dihydroxyphenyl)-2-(2-naphthyloxy)ethanone
- 2-(1-Naphthyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Uniqueness
2-(2-NAPHTHYLOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c26-22(16-31-20-8-5-17-3-1-2-4-18(17)15-20)23-11-13-24(14-12-23)32(29,30)21-9-6-19(7-10-21)25(27)28/h1-10,15H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOWYMAPQPOLDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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